![molecular formula C15H20Cl2N2O3 B2824128 tert-butyl 2-[1-(5,6-dichloropyridin-3-yl)-N-(propan-2-yl)formamido]acetate CAS No. 1445221-27-1](/img/structure/B2824128.png)
tert-butyl 2-[1-(5,6-dichloropyridin-3-yl)-N-(propan-2-yl)formamido]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 2-[1-(5,6-dichloropyridin-3-yl)-N-(propan-2-yl)formamido]acetate is a chemical compound with the molecular formula C12H14Cl2N2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a dichloropyridinyl moiety, and a formamido group, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[1-(5,6-dichloropyridin-3-yl)-N-(propan-2-yl)formamido]acetate typically involves the following steps:
Formation of the dichloropyridinyl intermediate: The starting material, 5,6-dichloropyridine, undergoes a series of reactions to introduce the necessary functional groups.
Introduction of the formamido group: The dichloropyridinyl intermediate is reacted with isopropylamine to form the N-(propan-2-yl)formamido derivative.
Esterification: The final step involves the esterification of the formamido derivative with tert-butyl bromoacetate to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl 2-[1-(5,6-dichloropyridin-3-yl)-N-(propan-2-yl)formamido]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
tert-butyl 2-[1-(5,6-dichloropyridin-3-yl)-N-(propan-2-yl)formamido]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated cellular processes.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-[1-(5,6-dichloropyridin-3-yl)-N-(propan-2-yl)formamido]acetate involves its interaction with specific molecular targets. The dichloropyridinyl moiety is known to bind to certain enzymes and receptors, modulating their activity. The formamido group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes such as signal transduction and gene expression.
Comparación Con Compuestos Similares
tert-butyl 2-[1-(5,6-dichloropyridin-3-yl)-N-(propan-2-yl)formamido]acetate can be compared with other similar compounds, such as:
tert-butyl 2-[1-(5-chloropyridin-3-yl)-N-(propan-2-yl)formamido]acetate: This compound has a similar structure but with only one chlorine atom on the pyridine ring, which may affect its reactivity and biological activity.
tert-butyl 2-[1-(6-chloropyridin-3-yl)-N-(propan-2-yl)formamido]acetate: The position of the chlorine atom is different, potentially leading to variations in chemical behavior and interactions with biological targets.
tert-butyl 2-[1-(5,6-dichloropyridin-3-yl)-N-(ethyl)formamido]acetate: The substitution of the isopropyl group with an ethyl group can influence the compound’s steric properties and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and their impact on its chemical and biological properties.
Propiedades
IUPAC Name |
tert-butyl 2-[(5,6-dichloropyridine-3-carbonyl)-propan-2-ylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O3/c1-9(2)19(8-12(20)22-15(3,4)5)14(21)10-6-11(16)13(17)18-7-10/h6-7,9H,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANGICLOSSNFQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)OC(C)(C)C)C(=O)C1=CC(=C(N=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
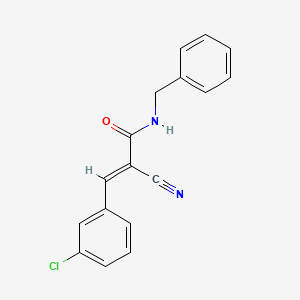
![1-(4-Chlorophenyl)-3-hydroxy-3-(thiophen-2-yl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2824046.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2824047.png)
![5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-3-phenyl-2,1-benzoxazole](/img/structure/B2824049.png)
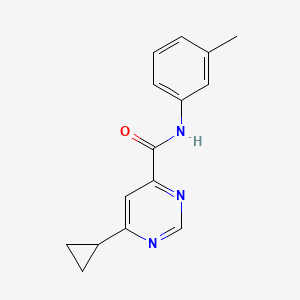
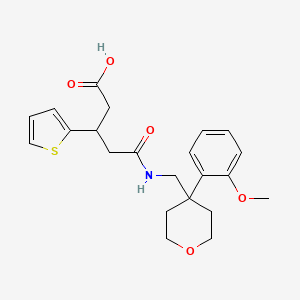
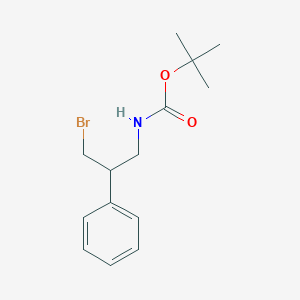
![3,4,5-TRIMETHOXY-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE](/img/structure/B2824055.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2824057.png)
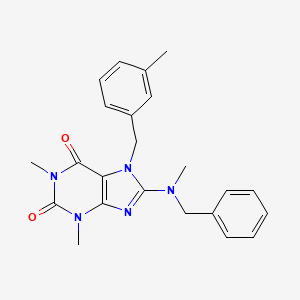
![N-[[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2824060.png)
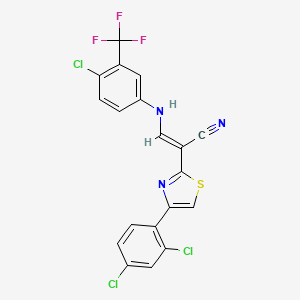
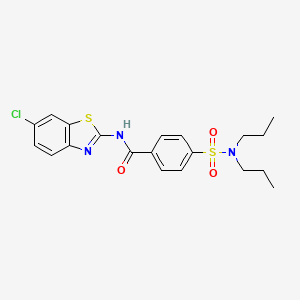
![2-{[2-(Azepan-1-YL)-6-methylpyrimidin-4-YL]oxy}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2824067.png)
